molecular formula C13H18NO6P B15185513 Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester CAS No. 152819-39-1

Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester

Cat. No.: B15185513
CAS No.: 152819-39-1
M. Wt: 315.26 g/mol
InChI Key: CQGCKOKVOFVMNK-UHFFFAOYSA-N
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Description

Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is a chemical compound with the molecular formula C11H14NO5P It is a derivative of glycine, an amino acid, and features a benzoyl group and a dimethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with benzoyl chloride to form N-benzoylglycine. This intermediate is then reacted with 2-(dimethoxyphosphinyl)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of phosphinyl and benzoyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the benzoyl group suggests potential activity in modulating biological pathways.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in aromatic interactions, while the phosphinyl group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: Similar in structure but lacks the phosphinyl group.

    N-Benzoylglycine: Lacks the phosphinyl group but has a similar benzoyl group.

    Dimethoxyphosphinyl derivatives: Compounds with similar phosphinyl groups but different core structures.

Uniqueness

Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of benzoyl and phosphinyl groups.

Properties

CAS No.

152819-39-1

Molecular Formula

C13H18NO6P

Molecular Weight

315.26 g/mol

IUPAC Name

2-dimethoxyphosphorylethyl 2-benzamidoacetate

InChI

InChI=1S/C13H18NO6P/c1-18-21(17,19-2)9-8-20-12(15)10-14-13(16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16)

InChI Key

CQGCKOKVOFVMNK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCOC(=O)CNC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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